Iniparib
Overview
Description
Iniparib is a purported prodrug that causes cell death through intracellular conversion to nitro radical ions . It was initially developed as an anti-cancer agent .
Molecular Structure Analysis
Iniparib’s molecular structure is available in the IUPHAR/BPS Guide to Pharmacology . It is a synthetic organic compound .
Chemical Reactions Analysis
Iniparib was developed as a prodrug of the more reactive, but unstable, 4-iodo-3-nitrosobenzamide (INOBA) . INOBA inactivates PARP via two mechanisms .
Physical And Chemical Properties Analysis
Iniparib has the following physical and chemical properties :
Scientific Research Applications
Iniparib in Breast Cancer Research
Iniparib, an investigational agent with controversial antitumor activity, has been studied extensively in breast cancer, particularly in triple-negative breast cancer (TNBC). It was initially considered a poly (ADP-ribose) polymerase (PARP) inhibitor, a class of drugs targeting DNA repair pathways. In a phase II randomized neoadjuvant study, iniparib combined with paclitaxel was explored as a treatment for TNBC patients. However, the addition of iniparib did not significantly enhance antitumor activity or toxicity, suggesting limited efficacy in this context (Llombart-Cussac et al., 2015).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of iniparib have been a subject of study, particularly in the context of metastatic TNBC. In clinical studies, iniparib demonstrated rapid metabolism and clearance from plasma, with much of the drug converted to inactive glutathione adducts. These findings were crucial in understanding the drug's efficacy and safety profile (Verweij et al., 2011).
Mechanism of Action
Iniparib's mechanism of action has been a topic of investigation. It was initially proposed as a PARP inhibitor, but studies suggested its low potency against PARP in several assays. Newer findings indicate that its bioactivity might include mechanisms like metabolic conversion to a bioactive species and stimulation of reactive oxygen species production in sensitive breast cancer cell lines (Licht et al., 2011).
Iniparib in Other Cancers
Iniparib has been explored in various cancer types, including non-small-cell lung cancer and glioblastoma. A phase II study in glioblastoma patients suggested that iniparib, when combined with standard radiotherapy and temozolomide, was well-tolerated and indicated potential antitumor activity (Blakeley et al., 2018).
Safety And Hazards
Future Directions
The future development of PARP inhibitors like Iniparib should take a more refined approach, identifying the unique subset of patients that would most benefit from these agents, determining the optimal time for use, and identifying the optimal combination partner in any particular setting . The progress in clinical trials as single agents, in combination with cytotoxic chemotherapy, and as radio-potentiators is being discussed .
properties
IUPAC Name |
4-iodo-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJTZQKHMAPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166784 | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iniparib | |
CAS RN |
160003-66-7 | |
Record name | Iniparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iniparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iniparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13877 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iniparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160003-66-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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